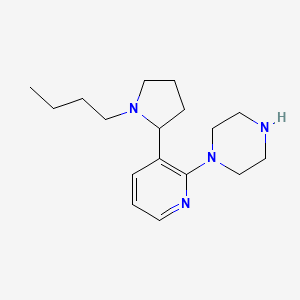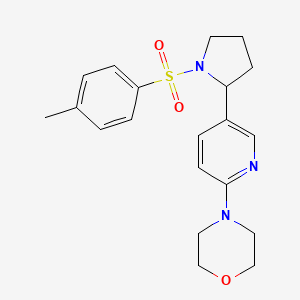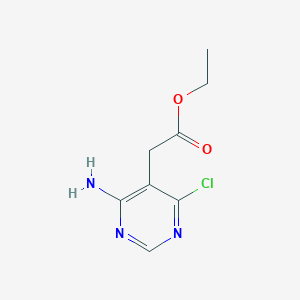
zinc;2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;2,2,2-trifluoroacetate, also known as zinc trifluoroacetate, is a chemical compound with the formula Zn(CF3COO)2. It is a white crystalline powder that is soluble in water and organic solvents. This compound is commonly used in chemical synthesis and catalytic reactions due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc trifluoroacetate can be synthesized by reacting zinc oxide or zinc carbonate with trifluoroacetic acid. The reaction typically occurs in an aqueous medium and results in the formation of zinc trifluoroacetate hydrate .
Industrial Production Methods
In industrial settings, zinc trifluoroacetate is produced by reacting zinc metal or zinc compounds with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in large reactors, and the product is purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Zinc trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and trifluoroacetic acid.
Reduction: It can be reduced to zinc metal and trifluoroacetate ions.
Substitution: It can participate in substitution reactions where the trifluoroacetate group is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with zinc trifluoroacetate include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving zinc trifluoroacetate include zinc oxide, zinc metal, and various substituted zinc compounds depending on the specific reaction conditions .
Scientific Research Applications
Zinc trifluoroacetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which zinc trifluoroacetate exerts its effects involves its ability to coordinate with various ligands and participate in catalytic cycles. The trifluoroacetate groups enhance the reactivity of the zinc center, allowing it to facilitate a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Copper(II) trifluoroacetate: Similar to zinc trifluoroacetate, copper(II) trifluoroacetate is used in catalytic reactions and has similar solubility properties.
Nickel(II) trifluoroacetate: Another similar compound, used in organic synthesis and catalysis.
Uniqueness
Zinc trifluoroacetate is unique due to its specific reactivity and stability under various conditions. Its ability to form stable complexes with a wide range of ligands makes it particularly valuable in catalytic applications and chemical synthesis .
Properties
Molecular Formula |
C2F3O2Zn+ |
|---|---|
Molecular Weight |
178.4 g/mol |
IUPAC Name |
zinc;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.Zn/c3-2(4,5)1(6)7;/h(H,6,7);/q;+2/p-1 |
InChI Key |
GYODMQKJXNERNZ-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


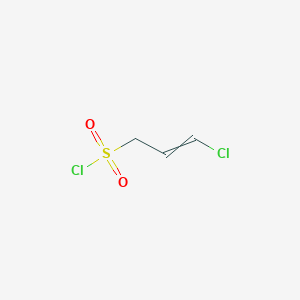


![Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate](/img/structure/B11818841.png)
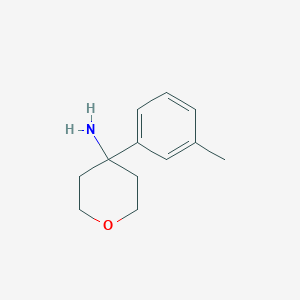

![5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B11818877.png)


